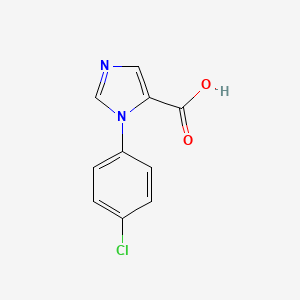

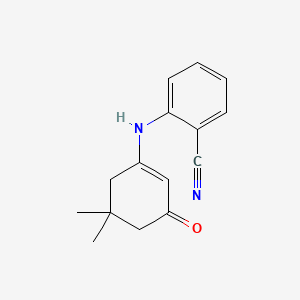

![molecular formula C7H10O B3032426 双环[3.1.1]庚烷-2-酮 CAS No. 17159-87-4](/img/structure/B3032426.png)

双环[3.1.1]庚烷-2-酮

描述

Bicyclo[3.1.1]heptan-2-one is a chemical compound that is part of a broader class of bicyclic structures which are of significant interest in synthetic organic chemistry due to their presence in various natural products and potential pharmaceutical applications. Although the provided papers do not directly discuss Bicyclo[3.1.1]heptan-2-one, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related bicyclic compounds.

Synthesis Analysis

The synthesis of bicyclic compounds is a key area of research due to their complexity and potential applications. For example, the Au(I)-catalyzed synthesis of bicyclo[3.2.0]heptanes demonstrates the use of gold catalysis to construct highly strained and functionalized structures . Similarly, the synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes involves a two-step sequence starting from a dione precursor, showcasing the importance of stepwise synthetic strategies . The Diels-Alder reaction is another pivotal method, as seen in the synthesis of a bicyclo[2.2.1]heptane skeleton with oxy-functionalized bridgehead carbons .

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often associated with significant strain and unique conformational properties. Computational studies, such as those on C(7)H(6) isomers, provide insights into the stability and energy barriers associated with different structural isomers . The conformational locking of pharmacophores within a bicyclo[3.2.0]heptane core exemplifies the use of these structures to achieve specific molecular orientations .

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions. For instance, the dimerization of cyclopropenes derived from bicyclo[4.1.0]hept-1,6-ene and their subsequent reactions to form carbonyl products highlight the reactivity of these systems . The gold(III)-catalyzed cyclization of propargyl acetates to form a carene-like bicyclo[4.1.0]heptane structure illustrates the complexity of reaction pathways in these systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The hydrogenation and dimerization reactions of bicyclo[2.2.1]hepta-2,5-diene catalyzed by cobalt(I) complexes reveal how catalysis can be used to manipulate the physical properties of these compounds . The study of [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives provides further evidence of the diverse reactivity and functionalization possibilities of bicyclic structures .

科学研究应用

1. 反应机理和衍生物形成

- Kostryukov 和 Masterova (2020) 的研究:研究了三环[4.1.0.02,7]庚烷与 1-(芳基磺酰基)-2-苯基重氮的反应,通过自由基机理生成双环[3.1.1]庚烷的衍生物。这项工作突出了芳基偶氮磺化产物的形成及其热质子异构化成 7-endo-(芳基磺酰基)双环[3.1.1]庚烷-6-酮苯肼的潜力 (Kostryukov 和 Masterova,2020)。

2. 分子结构分析

- Dallinga 和 Toneman (2010) 的研究:重点研究了双环[3.1.1]庚烷的分子结构,使用蒸汽的电子衍射来确定碳碳键长等方面,并将其与基于 MO 计算的半经验预测进行比较 (Dallinga 和 Toneman,2010)。

3. 合成应用和立体化学

- Plettner 等人 (2005):讨论了使用 2-氯双环[2.2.1]庚-5-烯-2-甲酰胺和 2-氯双环[2.2.1]庚烷-2-甲酰胺作为双环[2.2.1]庚-5-烯-2-酮和双环[2.2.1]庚烷-2-酮的前体。该研究涵盖了拆分、绝对构型和氢键性质等方面 (Plettner 等人,2005)。

4. 光化学合成

- Zheng 等人的研究 (2022):探索了光诱导的 [3σ + 2σ] 环加成反应,以合成三取代双环[3.1.1]庚烷。这种方法在药物化学中对于创建生物等排体化合物具有重要意义 (Zheng 等人,2022)。

5. 自由基环化级联反应

- Bogen、Fensterbank 和 Malacria (1999) 的研究:深入研究了一种有效的自由基级联过程,导致双环[3.1.1]庚烷的非对映选择性构筑,考察了取代基和不饱和配偶体等各种参数 (Bogen、Fensterbank 和 Malacria,1999)。

作用机制

Target of Action

Bicyclo[3.1.1]heptan-2-one, also known as BCHep, is a bioisostere of meta-substituted arenes . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another compound or group . The primary targets of BCHep are therefore likely to be similar to those of meta-substituted arenes .

Mode of Action

The exact mode of action of Bicyclo[31It has been suggested that replacing meta-substituted arenes with bcheps in certain drugs can improve metabolic stability and lipophilicity compared to the parent arene-containing drug . This suggests that BCHep may interact with its targets in a way that enhances the stability and fat-solubility of the compounds in which it is incorporated .

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[31Given its role as a bioisostere of meta-substituted arenes, it is likely that it affects similar biochemical pathways .

Pharmacokinetics

The pharmacokinetics of Bicyclo[31It has been suggested that the incorporation of bchep into certain drugs can improve their metabolic stability , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of Bicyclo[31Its role as a bioisostere of meta-substituted arenes suggests that it may have similar effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[31Given its improved metabolic stability , it is possible that it may be less susceptible to environmental factors that can affect metabolism, such as temperature and pH.

未来方向

Bicyclo[3.1.1]heptanes have been highlighted as bioisosteres for meta-substituted aromatic rings . They are being considered in drug design due to their excellent detonation properties and stability . Especially, compounds A8, B8, C8, and D7 have better detonation properties than the famous caged nitramine CL-20 .

属性

IUPAC Name |

bicyclo[3.1.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAXNHPFNDQMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2CC1C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338408 | |

| Record name | Bicyclo[3.1.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17159-87-4 | |

| Record name | Bicyclo[3.1.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions involving Bicyclo[3.1.1]heptan-2-one as a substrate?

A1: Bicyclo[3.1.1]heptan-2-one, also known as Norpinone, is susceptible to a range of chemical transformations. For instance, the tosylhydrazone derivative of Norpinone can undergo base-induced decomposition, yielding a mixture of products including Norbornene, tricyclic compounds, Tricyclo[3.2.0.02.7]heptane, and 2-Norpinene. [] The product distribution is influenced by the specific reaction conditions employed. Additionally, the photolysis of 3-Diazonorpinan-2-one, a derivative of Norpinone, predominantly results in the formation of a ketene dimer through a Wolff rearrangement. []

Q2: How does the structure of Bicyclo[3.1.1]heptan-2-one impact its reactivity compared to similar compounds like cyclohexane?

A2: The bridged structure of Bicyclo[3.1.1]heptan-2-one significantly influences its conformational flexibility compared to cyclohexane. Studies suggest that the energy barrier for ring flipping in Norpinane is notably lower than in cyclohexane. [] This difference in conformational behavior can impact reactivity and selectivity in various chemical reactions.

Q3: Are there any naturally occurring compounds that feature the Bicyclo[3.1.1]heptan-2-one framework? What is their significance?

A3: Yes, the Bicyclo[3.1.1]heptan-2-one framework is found in several natural products, notably within the "Nardosinane sesquiterpenes" family. One specific example is (-)-Kanshone A, a compound synthesized utilizing (1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)bicyclo[3.1.1]kept-3-en-2-one as a key intermediate. [] This highlights the relevance of Bicyclo[3.1.1]heptan-2-one derivatives in natural product synthesis and potentially in understanding the biological activity of these compounds.

Q4: Can Bicyclo[3.1.1]heptan-2-one derivatives be used as starting materials for the synthesis of other valuable compounds?

A4: Yes, Bicyclo[3.1.1]heptan-2-one derivatives have proven useful in organic synthesis. Research demonstrates the successful alkylation reactions of (1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)bicyclo[3.1.1]kept-3-en-2-one with various alkyl bromides. [] These reactions proceed with high regio- and stereoselectivity, yielding γ-alkylated products with a new chiral center. This approach allows for the controlled introduction of substituents onto the Bicyclo[3.1.1]heptan-2-one scaffold, expanding its utility in building more complex molecules.

Q5: Does Bicyclo[3.1.1]heptan-2-one play a role in atmospheric chemistry?

A5: While not directly discussed in the provided abstracts, it's worth noting that the oxidation of certain terpenes, like α-pinene and β-pinene, can yield Bicyclo[3.1.1]heptan-2-one derivatives. [] This suggests a potential role for these compounds in atmospheric chemistry, particularly in the context of terpene oxidation pathways and their contribution to secondary organic aerosol formation. Further research is needed to fully elucidate the atmospheric fate and impact of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

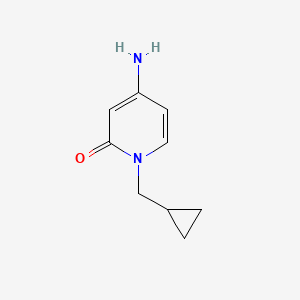

![6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B3032345.png)

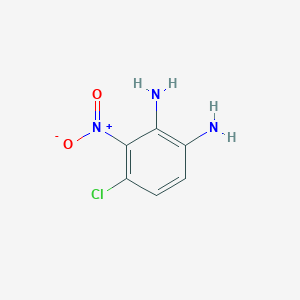

![1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3032352.png)

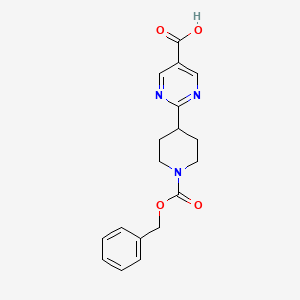

![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B3032356.png)

![benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate](/img/structure/B3032358.png)

![2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B3032360.png)

![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)

![N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B3032365.png)